molecular formula C21H18Cl2N2O5S B11509442 2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[(4-methoxyphenyl)sulfonyl]acetohydrazide

2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[(4-methoxyphenyl)sulfonyl]acetohydrazide

Cat. No.: B11509442
M. Wt: 481.3 g/mol
InChI Key: UYEPKHOEKPMGKF-UHFFFAOYSA-N
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Description

2,2-BIS(4-CHLOROPHENYL)-2-HYDROXY-N’-(4-METHOXYBENZENESULFONYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of chlorinated phenyl groups, a hydroxy group, and a methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-BIS(4-CHLOROPHENYL)-2-HYDROXY-N’-(4-METHOXYBENZENESULFONYL)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorobenzaldehyde with acetohydrazide to form an intermediate, which is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-BIS(4-CHLOROPHENYL)-2-HYDROXY-N’-(4-METHOXYBENZENESULFONYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a corresponding alcohol or amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,2-BIS(4-CHLOROPHENYL)-2-HYDROXY-N’-(4-METHOXYBENZENESULFONYL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2-BIS(4-CHLOROPHENYL)-2-HYDROXY-N’-(4-METHOXYBENZENESULFONYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2-BIS(4-CHLOROPHENYL)-2-HYDROXYACETOHYDRAZIDE: Lacks the methoxybenzenesulfonyl group, which may affect its reactivity and applications.

    2,2-BIS(4-CHLOROPHENYL)-2-HYDROXY-N’-(4-METHOXYBENZENESULFONYL)ACETOHYDRAZINE: Similar structure but with different functional groups, leading to variations in chemical behavior.

Uniqueness

2,2-BIS(4-CHLOROPHENYL)-2-HYDROXY-N’-(4-METHOXYBENZENESULFONYL)ACETOHYDRAZIDE is unique due to the presence of both chlorinated phenyl groups and a methoxybenzenesulfonyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C21H18Cl2N2O5S

Molecular Weight

481.3 g/mol

IUPAC Name

2,2-bis(4-chlorophenyl)-2-hydroxy-N'-(4-methoxyphenyl)sulfonylacetohydrazide

InChI

InChI=1S/C21H18Cl2N2O5S/c1-30-18-10-12-19(13-11-18)31(28,29)25-24-20(26)21(27,14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15/h2-13,25,27H,1H3,(H,24,26)

InChI Key

UYEPKHOEKPMGKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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